
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Overview
Description
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Biological Activity
2-((7-Bromoquinoxalin-2-yl)oxy)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The compound this compound is characterized by the presence of a bromine atom on the quinoxaline ring, which may influence its biological activity. The structural formula can be represented as follows:
Physical and Chemical Properties:
Property | Value |
---|---|
Molecular Weight | 252.10 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
CAS Number | 705262-64-2 |
Research indicates that quinoxaline derivatives, including this compound, may exert their biological effects through several mechanisms:
- Receptor Modulation: The compound has been shown to interact with various receptors, potentially modulating inflammatory pathways.
- Inhibition of NF-κB Activity: Studies suggest that it can inhibit NF-κB signaling, which plays a crucial role in inflammation and immune responses .
- Cytokine Regulation: The compound may influence the secretion of pro-inflammatory cytokines, thereby reducing inflammation .
Biological Activity Studies
A variety of studies have assessed the biological activity of this compound in vitro and in vivo.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce lipopolysaccharide (LPS)-induced NF-κB activity and cytokine release. Key findings include:
- Cell Lines Used: Human macrophage cell lines (e.g., THP-1).
- Assays Conducted: LDH secretion assay, cytokine ELISA.
Results Summary:
Assay Type | Effect Observed |
---|---|
NF-κB Activity | Significant reduction (p < 0.01) |
Cytokine Release | Decreased IL-6 and TNF-alpha levels (p < 0.05) |
In Vivo Studies
Animal models have further elucidated the therapeutic potential of this compound.
Case Study: Murine Model of Acute Inflammation
A study investigated the efficacy of this compound in a murine model of acute peritonitis:
- Dosage Administered: 10 mg/kg body weight.
- Outcome Measures: Reduction in paw swelling and inflammatory cell infiltration.
Results:
Parameter | Control Group | Treatment Group |
---|---|---|
Paw Swelling (mm) | 5.0 ± 0.5 | 3.0 ± 0.4* |
Infiltration (cells/µL) | 200 ± 20 | 100 ± 15* |
(*p < 0.05 indicates statistical significance compared to control)
Discussion
The findings from both in vitro and in vivo studies suggest that this compound possesses significant anti-inflammatory properties, potentially making it a candidate for further development as a therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
2-(7-bromoquinoxalin-2-yl)oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-1-2-8-9(5-7)13-10(6-12-8)15-4-3-14/h1-2,5-6,14H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXHALVPEDVXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732706 | |
Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705262-64-2 | |
Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.